pan-KRAS-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pan-KRAS-IN-2 is a broad-spectrum inhibitor of Kirsten rat sarcoma virus (KRAS) proteins, exhibiting potent activity against both wild-type and various mutant forms of KRAS, such as G12D, G12C, G12V, G12S, G12A, and Q61H . KRAS is a member of the rat sarcoma virus family, which includes KRAS, neuroblastoma RAS, and Harvey RAS . Mutations in KRAS are frequently found in various cancers, making it a significant target for cancer therapy .
准备方法
The synthesis of pan-KRAS-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing .
化学反应分析
Pan-KRAS-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents into the molecule
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Pan-KRAS-IN-2 has several scientific research applications, including:
作用机制
Pan-KRAS-IN-2 exerts its effects by binding to the KRAS protein and inhibiting its activity. KRAS is a small guanine nucleotide-binding protein that cycles between an active GTP-bound state and an inactive GDP-bound state . This compound binds to the catalytic domain of KRAS, preventing the exchange of GDP for GTP, thereby inhibiting KRAS activation and downstream signaling pathways . This inhibition disrupts cellular processes such as proliferation, growth, and survival, which are regulated by KRAS .
相似化合物的比较
Pan-KRAS-IN-2 is unique in its broad-spectrum activity against multiple KRAS mutants. Similar compounds include:
BI-2852: Another pan-KRAS inhibitor with potent activity against KRAS mutants.
BAY-293: A KRAS inhibitor used as a chemical probe in cancer research.
Sotorasib (AMG510): A direct KRAS G12C inhibitor approved for treating non-small cell lung cancer.
Adagrasib (MRTX849): Another direct KRAS G12C inhibitor under clinical investigation.
This compound stands out due to its high potency and broad-spectrum activity, making it a valuable tool in cancer research and therapy .
属性
分子式 |
C34H34F2N4O3 |
---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
5-ethynyl-6-fluoro-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-8-methyl-4-(1,4-oxazepan-4-yl)quinazolin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H34F2N4O3/c1-3-25-29(36)9-6-22-16-24(41)17-28(30(22)25)26-7-8-27-31(21(26)2)37-33(38-32(27)39-11-5-14-42-15-13-39)43-20-34-10-4-12-40(34)19-23(35)18-34/h1,6-9,16-17,23,41H,4-5,10-15,18-20H2,2H3/t23-,34+/m1/s1 |
InChI 键 |
HYCYHHMWGDUNSM-NHOCJEJCSA-N |
手性 SMILES |
CC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OC[C@@]45CCCN4C[C@@H](C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F |
规范 SMILES |
CC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OCC45CCCN4CC(C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。